Talorasib
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Overview
Description
Preparation Methods
The preparation of Talorasib involves the synthesis of oxygen-containing heterocyclic compounds. The synthetic route typically includes the use of specific reagents and reaction conditions to achieve the desired molecular structure . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.
Chemical Reactions Analysis
Talorasib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Talorasib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antitumor activity and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Talorasib exerts its effects by inhibiting specific molecular targets involved in cellular processes. The exact mechanism of action involves the inhibition of Ras proteins, which play a crucial role in cell growth and survival . By inhibiting these proteins, this compound can effectively slow down or stop the growth of cancer cells.
Comparison with Similar Compounds
Talorasib is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Talazoparib: Another antitumor agent that inhibits poly (ADP-ribose) polymerase (PARP) enzymes.
Tamsulosin: A medication used to treat benign prostatic hyperplasia, which works by blocking alpha-1A and alpha-1D adrenoceptors.
This compound stands out due to its specific inhibition of Ras proteins, making it a valuable compound in cancer research .
Properties
CAS No. |
2648584-48-7 |
---|---|
Molecular Formula |
C32H34ClFN6O3 |
Molecular Weight |
605.1 g/mol |
IUPAC Name |
2-[(2S)-4-[(7S)-7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H34ClFN6O3/c1-20(34)31(41)40-15-14-39(17-22(40)11-12-35)30-25-19-42-28(24-9-3-6-21-7-4-10-26(33)29(21)24)16-27(25)36-32(37-30)43-18-23-8-5-13-38(23)2/h3-4,6-7,9-10,22-23,28H,1,5,8,11,13-19H2,2H3/t22-,23-,28-/m0/s1 |
InChI Key |
DOUDKPJUSUTSCJ-LXWOLXCRSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CO[C@@H](C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origin of Product |
United States |
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